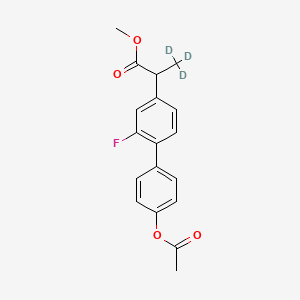

2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester

Descripción general

Descripción

2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a deuterated derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as a reference standard in analytical chemistry and proteomics research . It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane .

Métodos De Preparación

The synthesis of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester involves several steps. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic acid.

Deuteration: The hydrogen atoms in the propionic acid are replaced with deuterium atoms to form the deuterated derivative.

Esterification: The deuterated acid is then esterified with methanol to form the methyl ester.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the biphenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential analgesic properties. In preclinical studies, it has shown efficacy in pain models, suggesting that it may act as a non-opioid analgesic. Its mechanism may involve modulation of pain pathways without the central nervous system side effects commonly associated with traditional narcotics .

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position the compound as a therapeutic agent for conditions characterized by chronic inflammation .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems, particularly for gene therapy applications. Its ability to form stable complexes with nucleic acids can enhance the delivery efficiency of therapeutic genes, potentially improving treatment outcomes in genetic disorders and cancers .

Case Study 1: Analgesic Efficacy

In a study involving rodent models, this compound was administered prior to opioid treatment. Results indicated that this compound could enhance the analgesic effects of opioids while reducing the risk of hyperalgesia—a common side effect of prolonged opioid use. The study highlighted its potential as an adjunct therapy in pain management .

Case Study 2: Anti-inflammatory Activity

A comparative study focused on various fluorinated compounds demonstrated that this compound significantly reduced inflammation markers in vitro. The results suggested its potential use in treating inflammatory diseases such as arthritis and colitis .

Mecanismo De Acción

The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is similar to that of flurbiprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterated form is used to study the metabolic pathways and molecular targets of flurbiprofen in greater detail.

Comparación Con Compuestos Similares

2-(4’-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is unique due to its deuterated nature, which provides advantages in analytical studies. Similar compounds include:

Flurbiprofen: The non-deuterated parent compound, commonly used as an NSAID.

Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.

Ketoprofen: An NSAID with a similar biphenyl structure but different substituents.

The deuterated form offers improved stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.

Actividad Biológica

2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester, also known by its CAS number 1216901-55-1, is a compound with potential applications in organic synthesis and pharmacological research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H17FO4

- Molecular Weight : 316.32 g/mol

- Structure : The compound features a biphenyl core with an acetoxy group and a fluorine substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed primarily in the context of its pharmacological properties. Here are the key areas of interest:

Antitumor Activity

Research indicates that compounds with similar structural motifs to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)propionic Acid have shown promising antitumor activity. For instance, studies on related biphenyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the acetoxy and fluorine groups may enhance their efficacy through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Compounds within the propionic acid class are often investigated for their anti-inflammatory properties. Preliminary data suggest that the acetoxy and fluoro substitutions in this compound could modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This aligns with findings from studies on similar compounds that have demonstrated reduced inflammation in animal models .

Analgesic Properties

The analgesic effects of propionic acid derivatives are well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit similar pain-relieving properties. Research into related compounds indicates potential mechanisms involving COX inhibition, which is crucial for mediating pain responses .

Case Studies and Research Findings

- Antitumor Efficacy :

- Inflammation Models :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSZEZRRJWMPME-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675507 | |

| Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216901-55-1 | |

| Record name | Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.